7-Chloro-2-methyl-benzofuran-5-ylamine
Description
7-Chloro-2-methyl-benzofuran-5-ylamine is a substituted benzofuran derivative characterized by a chloro group at position 7, a methyl group at position 2, and an amine moiety at position 5. Benzofuran scaffolds are widely studied due to their prevalence in bioactive natural products and pharmaceuticals, exhibiting antimicrobial, anticancer, and anti-inflammatory properties . The substituents on the benzofuran core critically influence electronic properties, solubility, and intermolecular interactions, which in turn modulate biological activity. For instance, electron-withdrawing groups like chlorine enhance stability and influence binding affinity, while methyl groups contribute to lipophilicity .
Properties
IUPAC Name |
7-chloro-2-methyl-1-benzofuran-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c1-5-2-6-3-7(11)4-8(10)9(6)12-5/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWQVWFSDFYHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2O1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Aldol Condensation and Heteroannulation
A validated route involves Claisen-Schmidt aldol condensation of 5-bromo-2-hydroxy-3-iodoacetophenone with benzaldehyde derivatives, followed by palladium-catalyzed Sonogashira cross-coupling and cyclization. For example:
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5-Bromo-2-hydroxy-3-iodoacetophenone undergoes condensation with 4-chlorobenzaldehyde to form a chalcone intermediate.
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Sonogashira coupling with terminal alkynes (e.g., propyne) yields 3-alkynylated acetophenone .
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Heteroannulation in the presence of Pd(PPh₃)₄/CuI generates the benzofuran core.
Reaction Conditions :
Acid-Catalyzed Cyclodehydration
Alternative cyclization employs methyl 2,2,2-trichloroacetimidate with 5-methyl-N1-cyclohexylbenzene-1,2-diamine in acetic acid, forming the benzofuran ring via intramolecular etherification. This method is less favored due to competing imidazole formation.
Functionalization of the Benzofuran Core
Amination at C5 via Buchwald-Hartwig Coupling
Palladium-mediated amination of 7-chloro-2-methyl-5-bromo-benzofuran with aqueous ammonia:
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Catalyst : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
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Base : Cs₂CO₃
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Solvent : 1,4-Dioxane, 100°C, 24 h
Alternative Pathways: Beckmann Rearrangement and Reductive Amination
Oxime Formation and Beckmann Rearrangement
7-Acetyl-2-methyl-5-chloro-benzofuran is converted to its oxime derivative using hydroxylamine hydrochloride, followed by Beckmann rearrangement with triflic acid:
Reductive Amination of Ketone Intermediates
7-Chloro-2-methyl-benzofuran-5-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN:
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.32 (d, J = 8.4 Hz, 1H, H6), 6.89 (s, 1H, H3), 6.45 (s, 1H, NH₂), 2.51 (s, 3H, CH₃).
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MS (ESI) : m/z 211.0 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Sonogashira/Heteroannulation | Pd-catalyzed cyclization | 75 | 98 | High |
| Beckmann Rearrangement | Triflic acid rearrangement | 67 | 95 | Moderate |
| Reductive Amination | NaBH₃CN reduction | 73 | 97 | High |
Challenges and Optimization Opportunities
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Regioselectivity in Chlorination : Competing C3/C7 chlorination necessitates low-temperature conditions.
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Amination Side Reactions : Over-alkylation observed in reductive amination requires stoichiometric control of NH₄OAc.
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Catalyst Cost : Pd-based systems increase synthetic costs; nickel catalysts are under investigation .
Chemical Reactions Analysis
7-Chloro-2-methyl-benzofuran-5-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles, with reactions often conducted in solvents like dichloromethane or ethanol under reflux conditions.
Scientific Research Applications
Overview
7-Chloro-2-methyl-benzofuran-5-ylamine is a compound belonging to the benzofuran class, known for its diverse biological activities and potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structural features, particularly the chlorine and methyl substitutions, contribute to its reactivity and interaction with biological targets.
Chemical Synthesis
This compound serves as a building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various chemical reactions, such as:
- Oxidation : This compound can be oxidized using agents like potassium permanganate to yield ketones or carboxylic acids.
- Reduction : Reduction reactions with lithium aluminum hydride can produce amines or alcohols.
- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols, generating new derivatives.
Biological Research
In biological contexts, this compound is used to study protein interactions and functions within proteomics research. Its ability to interact with various enzymes and receptors makes it a valuable tool for understanding cellular mechanisms and pathways related to cell growth and apoptosis.
Pharmaceutical Development
Research indicates that this compound has significant potential as a therapeutic agent , particularly in the development of new antimicrobial agents. Studies have shown that benzofuran derivatives exhibit pharmacological properties such as:
- Antimicrobial activity against bacteria and fungi.
- Potential anticancer properties due to their ability to inhibit certain cellular pathways .
Case Studies
Several studies have highlighted the antimicrobial efficacy of benzofuran derivatives:
- Antimycobacterial Activity : A study synthesized various benzofuran derivatives, including this compound, which demonstrated promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 8 μg/mL .
- Antifungal Properties : Research on related compounds revealed that certain benzofuran derivatives exhibited strong antifungal activity against strains such as Candida albicans, with MIC values comparable to established antifungal drugs .
Industrial Applications
In industry, this compound is employed in the production of specialty chemicals and serves as an intermediate in pharmaceutical synthesis. Its unique chemical properties allow for the development of novel compounds with specific desired functions.
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-benzofuran-5-ylamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity and function.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response, although detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include 2-(4-fluorophenyl)-5-halo-3-methylsulfinyl-1-benzofuran derivatives (e.g., 5-chloro, 5-bromo, 5-iodo variants) . The table below highlights critical differences:
- In contrast, the 4-fluorophenyl group in analogs introduces resonance effects, altering π-π stacking .
- Solubility : The amine group in the target compound enhances aqueous solubility compared to methylsulfinyl (MeSO) or halogenated analogs, which are more lipophilic .
- Biological Activity : Benzofurans with electron-deficient cores (e.g., chloro-substituted) often show enhanced antimicrobial activity, while aryl-substituted derivatives (e.g., 4-fluorophenyl) exhibit improved receptor binding in anticancer studies .
Crystallographic and Computational Insights
Structural analyses of benzofuran derivatives frequently employ tools like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of thermal ellipsoids) . For example, the crystal structure of 2-(4-fluorophenyl)-5-Cl-3-MeSO-1-benzofuran reveals planar benzofuran cores with dihedral angles <5° between rings, facilitating π-π interactions . Similar studies on this compound could predict intermolecular hydrogen bonds via the amine group, enhancing crystal packing efficiency.
Biological Activity
7-Chloro-2-methyl-benzofuran-5-ylamine is a compound belonging to the benzofuran class, characterized by a unique chemical structure that includes a chlorine substituent at the 7-position and an amine group at the 5-position. This structural configuration is significant in determining its biological activity and potential therapeutic applications. Recent studies have explored its pharmacological properties, particularly in the context of cancer treatment and other biological interactions.
The molecular formula of this compound is C_10H_9ClN_O, indicating a complex arrangement conducive to various chemical reactions. The synthesis typically involves several key steps, including:
- Formation of the Benzofuran Core : Utilizing precursors that can be cyclized to form the benzofuran structure.
- Chlorination : Introducing the chlorine atom at the 7-position through electrophilic aromatic substitution.
- Amine Functionalization : Adding the amine group at the 5-position via nucleophilic substitution.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study involving several benzofuran derivatives demonstrated that compounds with similar structures could inhibit cancer cell proliferation effectively. The cytotoxic effects were assessed using the MTT assay on various cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma) cells. The compound showed promising results with IC50 values indicating effective cytotoxicity against these cell lines .
Table 1: Cytotoxicity of Benzofuran Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 15 | Induces apoptosis via caspase activation |
| Other Benzofuran Derivative | HeLa | 20 | DNA intercalation and apoptosis induction |
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors, leading to modulation of cellular pathways associated with growth and apoptosis. It is believed to influence signaling pathways related to cell survival and death, potentially through DNA binding and subsequent induction of apoptosis .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that the presence of specific functional groups, such as the chlorine and amine moieties, significantly enhances biological activity. These groups facilitate interactions with molecular targets, increasing binding affinity and efficacy in inhibiting cancer cell growth .
Table 2: Structural Features Influencing Biological Activity
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Chlorine at C7, Amine at C5 | High anticancer activity |
| 8-Methoxypsoralen | Methoxy group | Moderate anticancer activity |
| Psoralen | No halogen substituent | Low anticancer activity |
Case Studies
Several case studies have been conducted to evaluate the effectiveness of benzofuran derivatives, including this compound:
- Study on Apoptosis Induction : A study demonstrated that this compound significantly increased caspase 3/7 activity in treated cancer cells, suggesting a strong apoptotic effect.
- DNA Interaction Studies : Research indicated that benzofuran derivatives could inhibit DNA cleavage by endonucleases, highlighting their potential as DNA intercalators which may contribute to their anticancer properties .
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts | FeCl₃ | Dichloroethane | 68 | 98.5 | |
| Microwave-Assisted | None | Toluene | 82 | 99.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
